molecular formula C7H6BrFO2 B6314410 2-Bromo-6-fluoro-3-methoxyphenol CAS No. 1805533-23-6

2-Bromo-6-fluoro-3-methoxyphenol

Cat. No. B6314410
CAS RN: 1805533-23-6
M. Wt: 221.02 g/mol
InChI Key: RZKBQTUUEPEAKB-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-3-methoxyphenol” is a chemical compound with the CAS Number: 1805533-23-6 . It has a molecular weight of 221.03 . The compound is solid in its physical form . It is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C7H6BrFO2/c1-11-5-3-2-4 (9)7 (10)6 (5)8/h2-3,10H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in reactions such as protodeboronation of alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 221.03 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of novel bromophenol derivatives, including 2-Bromo-6-fluoro-3-methoxyphenol, emphasizing their structural and chemical characteristics. For example, studies have demonstrated the synthesis of bromophenol derivatives with potential as carbonic anhydrase inhibitors, highlighting their significance in medicinal chemistry and potential therapeutic applications (Balaydın et al., 2012). Furthermore, density functional theory (DFT) calculations have been employed to investigate molecular structures and properties, aiding in understanding their chemical behavior and potential for forming metal complexes (Tanak, 2019).

Biological Activities

A significant focus has been placed on evaluating the biological activities of bromophenol derivatives. These compounds have shown promising antibacterial properties, as identified in extracts from marine algae, indicating their potential as natural sources of antimicrobial agents (Xu et al., 2003). Additionally, their radical scavenging and antioxidant activities have been documented, suggesting their role in combating oxidative stress and their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).

Potential Drug Development

The exploration of bromophenol derivatives, including their methylated and acetylated versions, has extended into assessing their anticancer activities. These studies have illuminated the derivatives' capability to inhibit specific cancer cell lines, laying a foundation for further research into their application in cancer therapy (Dong et al., 2022).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-fluoro-3-methoxyphenol are currently unknown. This compound is a derivative of phenol, which is known to be a potent proteolytic agent . .

Mode of Action

As a phenolic compound, it may share some properties with phenol, which dissolves tissue on contact via proteolysis . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, as suggested by the storage recommendations for similar compounds . .

properties

IUPAC Name

2-bromo-6-fluoro-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKBQTUUEPEAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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